molecular formula C4H6ClN5 B072524 6-Chloropyrimidine-2,4,5-triamine CAS No. 1194-78-1

6-Chloropyrimidine-2,4,5-triamine

Cat. No.: B072524
CAS No.: 1194-78-1
M. Wt: 159.58 g/mol
InChI Key: BMCHNFZLERXZBI-UHFFFAOYSA-N
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Description

6-Chloropyrimidine-2,4,5-triamine is a chemical compound with the molecular formula C4H6ClN5. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrimidine-2,4,5-triamine typically involves the chlorination of pyrimidine derivatives followed by amination. One common method involves the reaction of 2,4,6-trichloropyrimidine with ammonia or amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Chloropyrimidine-2,4,5-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring. These derivatives often exhibit unique biological activities and are used in various applications .

Scientific Research Applications

6-Chloropyrimidine-2,4,5-triamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloropyrimidine-2,4,5-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

6-chloropyrimidine-2,4,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN5/c5-2-1(6)3(7)10-4(8)9-2/h6H2,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCHNFZLERXZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333331
Record name 6-chloropyrimidine-2,4,5-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-78-1
Record name 6-chloropyrimidine-2,4,5-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 6-chloro-5-[(4-chlorophenyl)azo]-2,4-pyrimidinediamine (24.55 g, 0.0906 mol) in ethanol (640 ml), water (640 ml) and acetic acid (64 ml) was heated to 70° under nitrogen. Zinc dust (75 g) was added slowly over 1 hour, and then the reaction was stirred an additional hour at 70°. Then the reaction was cooled to room temperature and filtered under nitrogen. The filtrate was cooled to 0° and the pH was raised to 10 with 10% sodium hydroxide (400 ml). The precipitated zinc hydroxide was removed by filtration through Celite, and the dark red filtrate was neutralized to pH 7 with glacial acetic acid and concentrated to 300 ml. Water (50 ml) was added, the reaction was cooled to 0°, and the pH raised to 9 with 10% NaOH. The solution was allowed to stand at 5° for 3 days. The crystals were collected, washed with water (50 ml) and then ether (50 ml), and dried at 35° for 16 hours in vacuo to give 10.94 g of desired product.
Quantity
24.55 g
Type
reactant
Reaction Step One
Quantity
640 mL
Type
solvent
Reaction Step One
Name
Quantity
640 mL
Type
solvent
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Name
Quantity
75 g
Type
catalyst
Reaction Step Two

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